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Compound of Interest

Compound Name: 7-Bromo-2-methyl-1-indanone

Cat. No.: B3049637 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Bromo-2-
methyl-1-indanone (CAS No: 213381-43-2), a key intermediate in pharmaceutical synthesis.

[1] The structural elucidation of such molecules is paramount for ensuring the integrity and

success of drug development pipelines. This document will delve into the theoretical

underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) in the characterization of this compound, providing researchers

and drug development professionals with a comprehensive reference.

Molecular Structure and Spectroscopic Overview
7-Bromo-2-methyl-1-indanone possesses a bicyclic structure composed of a fused benzene

and a cyclopentanone ring.[1] The strategic placement of a bromine atom on the aromatic ring

and a methyl group on the aliphatic ring introduces distinct features in its spectra, which are

crucial for its unambiguous identification. The molecular formula is C₁₀H₉BrO, with a molecular

weight of approximately 225.08 g/mol .[2][3]

A holistic spectroscopic analysis provides a unique molecular fingerprint. ¹H and ¹³C NMR

spectroscopy reveal the connectivity of hydrogen and carbon atoms, IR spectroscopy identifies

the functional groups present, and mass spectrometry determines the molecular weight and

fragmentation pattern, confirming the elemental composition.

Figure 1: Molecular Structure of 7-Bromo-2-methyl-1-indanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By

probing the magnetic properties of atomic nuclei, it provides detailed information about the

chemical environment and connectivity of atoms.

Theoretical Principles
Protons (¹H) and carbon-13 (¹³C) nuclei possess a quantum mechanical property called spin.

When placed in a strong external magnetic field, these nuclei can align with or against the field,

creating two energy states. The absorption of radiofrequency radiation causes a transition

between these states, and the precise frequency required for this transition is known as the

chemical shift (δ), measured in parts per million (ppm). The chemical shift is highly sensitive to

the electron density around the nucleus, which is influenced by neighboring atoms and

functional groups.

Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of indanone analogs is as follows:[4]

Sample Preparation: Dissolve 5-10 mg of 7-Bromo-2-methyl-1-indanone in approximately

0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The

use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift calibration (δ = 0.00 ppm).

¹H NMR Acquisition:

Spectrometer Frequency: 400 MHz or higher for optimal resolution.

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 8-16 scans are typically sufficient.

¹³C NMR Acquisition:

Spectrometer Frequency: 100 MHz or higher.
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Pulse Sequence: A proton-decoupled pulse sequence is used to produce a spectrum with

single lines for each unique carbon atom.

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of

scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Interpretation
While a definitive spectrum for 7-Bromo-2-methyl-1-indanone is not publicly available, a

predicted spectrum can be constructed based on data from analogous compounds and

established chemical shift principles.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the

aliphatic protons of the cyclopentanone ring, and the methyl group.

Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will exhibit a complex splitting

pattern due to their coupling with each other. The proton adjacent to the bromine atom is

expected to be a doublet, while the other two will likely appear as a triplet and a doublet of

doublets. For comparison, the aromatic protons of 5-bromo-1-indanone appear in the range

of 7.50-7.80 ppm.[4]

Aliphatic Region (δ 2.5-3.5 ppm): The protons on the cyclopentanone ring will show complex

splitting patterns due to both geminal (on the same carbon) and vicinal (on adjacent carbons)

coupling. The methine proton at the C2 position, adjacent to the methyl group, will likely

appear as a multiplet. The two diastereotopic protons at the C3 position will each appear as

a doublet of doublets. In 2-methyl-1-indanone, these protons are observed between 2.60 and

3.35 ppm.[4]

Methyl Region (δ ~1.2 ppm): The methyl group protons will appear as a doublet due to

coupling with the adjacent methine proton at C2. In 2-methyl-1-indanone, this signal is

observed at approximately 1.25 ppm.[4]

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, one for each carbon

atom in a unique chemical environment.

Carbonyl Carbon (δ > 200 ppm): The ketone carbonyl carbon is the most downfield signal. In

indanone derivatives, this peak is typically observed above 200 ppm.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3049637?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_Indanone_Analogs_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_Indanone_Analogs_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_Indanone_Analogs_A_Comparative_Guide.pdf
https://www.preprints.org/frontend/manuscript/eb8df87e58f3a48a503784ba666706a1/download_pub
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic Carbons (δ 120-155 ppm): Six signals are expected in this region, corresponding to

the six carbons of the benzene ring. The carbon atom bonded to the bromine will be

significantly shifted.

Aliphatic Carbons (δ 20-50 ppm): The two methylene carbons and the methine carbon of the

cyclopentanone ring will appear in this region.

Methyl Carbon (δ ~15-20 ppm): The methyl carbon will be the most upfield signal.

Predicted Spectroscopic Data for 7-Bromo-2-

methyl-1-indanone

¹H NMR (400 MHz, CDCl₃) δ (ppm)

Aromatic Protons 7.0 - 7.8 (m, 3H)

Aliphatic Protons (CH and CH₂) 2.6 - 3.4 (m, 3H)

Methyl Protons (CH₃) ~1.25 (d, 3H)

¹³C NMR (100 MHz, CDCl₃) δ (ppm)

Carbonyl (C=O) > 200

Aromatic Carbons 120 - 155

Aliphatic Carbons (CH and CH₂) 25 - 50

Methyl Carbon (CH₃) 15 - 20

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule.

Theoretical Principles
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational

energies of their chemical bonds. The absorption of IR radiation excites the bonds to a higher

vibrational state. The frequency of absorption is dependent on the bond strength and the

masses of the atoms involved.
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Experimental Protocol: IR Spectroscopy
A common and convenient method for obtaining the IR spectrum of a solid sample is

Attenuated Total Reflectance (ATR) FTIR spectroscopy.[4]

Sample Preparation: A small amount of the solid 7-Bromo-2-methyl-1-indanone is placed

directly on the ATR crystal.

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Background Subtraction: A background spectrum of the empty ATR crystal is recorded and

automatically subtracted from the sample spectrum.

Data Interpretation
The IR spectrum of 7-Bromo-2-methyl-1-indanone is expected to exhibit the following

characteristic absorption bands:

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1715 cm⁻¹. This

is characteristic of a five-membered cyclic ketone conjugated with an aromatic ring.

Aromatic C-H Stretch: A weak to medium absorption band will appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong absorption bands will be present just below 3000

cm⁻¹.

Aromatic C=C Stretch: Several medium to weak absorption bands will be observed in the

1600-1450 cm⁻¹ region.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_Indanone_Analogs_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b3049637?utm_src=pdf-body
https://www.benchchem.com/product/b3049637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 800

cm⁻¹.

Predicted IR Absorption

Bands
Frequency (cm⁻¹) Intensity

Aromatic C-H Stretch ~3050 Medium

Aliphatic C-H Stretch ~2950 Medium-Strong

Ketone C=O Stretch ~1715 Strong

Aromatic C=C Stretch 1600-1450 Medium-Weak

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight and elemental composition of a compound

and to deduce its structure by analyzing its fragmentation pattern.

Theoretical Principles
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy

electrons, which causes the ejection of an electron from the molecule, forming a positively

charged molecular ion (M⁺•). The molecular ion is often unstable and can fragment into

smaller, charged fragments and neutral radicals. Only the charged fragments are detected by

the mass spectrometer.

Experimental Protocol: Mass Spectrometry
A standard protocol for EI-MS is as follows:[4]

Sample Introduction: The sample can be introduced directly into the ion source via a direct

insertion probe or, if volatile, through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer, such as

a quadrupole or time-of-flight (TOF) analyzer.
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Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation
The mass spectrum of 7-Bromo-2-methyl-1-indanone will provide key structural information.

Molecular Ion Peak (M⁺•): A pair of peaks will be observed for the molecular ion due to the

two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1

ratio. Therefore, peaks at m/z 224 and 226 are expected.

Major Fragmentation Pathways: The fragmentation of the molecular ion is driven by the

formation of stable carbocations and neutral radicals. Common fragmentation pathways for

ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

A probable fragmentation pathway is the loss of a methyl radical (•CH₃) followed by the loss of

carbon monoxide (CO). The loss of the bromine atom is also a possible fragmentation pathway.

[C₁₀H₉BrO]⁺•
m/z = 224/226

[C₉H₆BrO]⁺
m/z = 210/212- •CH₃

[C₉H₉O]⁺
m/z = 145

- •Br

[C₈H₆Br]⁺
m/z = 182/184

- CO

Click to download full resolution via product page

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
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Predicted Mass Spectrum

Fragments
m/z Identity

Molecular Ion 224/226 [C₁₀H₉BrO]⁺•

M - 15 209/211 [C₉H₆BrO]⁺

M - 28 196/198 [C₉H₉Br]⁺•

M - 43 181/183 [C₈H₆Br]⁺

M - 79/81 145 [C₁₀H₉O]⁺

Conclusion
The comprehensive spectroscopic analysis of 7-Bromo-2-methyl-1-indanone, utilizing NMR,

IR, and MS, provides a robust framework for its structural confirmation and purity assessment.

While definitive, published spectra for this specific compound are scarce, a thorough

understanding of spectroscopic principles and comparative analysis with related indanone

structures allows for a reliable prediction of its spectral characteristics. This guide serves as a

valuable resource for scientists and researchers, ensuring the confident application of this

important synthetic intermediate in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 7-Bromo-2-methyl-1-indanone: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049637#spectroscopic-data-nmr-ir-ms-for-7-bromo-
2-methyl-1-indanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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